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molecular formula C8H12ClNO2 B602627 Dopamine-d4 hydrochloride CAS No. 203633-19-6

Dopamine-d4 hydrochloride

Cat. No. B602627
M. Wt: 193.66 g/mol
InChI Key: CTENFNNZBMHDDG-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05246949

Procedure details

38.2 g (100 mmol) of sodium borate and 18.9 g (100 mmol) of dopamine hydrochloride were dissolved in 250 ml of water. To the solution thus obtained, was added a 2 N sodium hydroxide solution under a nitrogen gas stream to adjust the pH value to 9. Then 17.1 g (100 mmol) of benzyloxycarbonyl chloride was added dropwise thereto while stirring at 15° C. for 4 hours. Simultaneously, a 2 N sodium hydroxide solution was added to maintain the pH value of the reaction mixture to 9. After continuing the stirring for 2 hours, the mixture was adjusted to pH 1 to 2 with hydrochloric acid and then extracted with diethyl ether. Next, it was dried over anhydrous magnesium sulfate and the solvent was distilled off. After washing the residue with petroleum ether, the crude crystals thus obtained were recrystallized from ethanol/n-hexane (1 : 1 by volume). Thus 27.6 g (yield: 96.5% of the desired compound (m.p.: 134°- 135 ° C.) was obtained in the form of white crystals.
Name
sodium borate
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96.5%

Identifiers

REACTION_CXSMILES
B([O-])([O-])[O-].[Na+].[Na+].[Na+].Cl.[NH2:9][CH2:10][CH2:11][C:12]1[CH:19]=[CH:18][C:16]([OH:17])=[C:14]([OH:15])[CH:13]=1.[OH-].[Na+].[CH2:22]([O:29][C:30](Cl)=[O:31])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl>O>[C:30]([NH:9][CH2:10][CH2:11][C:12]1[CH:19]=[CH:18][C:16]([OH:17])=[C:14]([OH:15])[CH:13]=1)([O:29][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:31] |f:0.1.2.3,4.5,6.7|

Inputs

Step One
Name
sodium borate
Quantity
38.2 g
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
18.9 g
Type
reactant
Smiles
Cl.NCCC1=CC(O)=C(O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
while stirring at 15° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH value of the reaction mixture to 9
CUSTOM
Type
CUSTOM
Details
stirring for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Next, it was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
After washing the residue with petroleum ether
CUSTOM
Type
CUSTOM
Details
the crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol/n-hexane (1 : 1 by volume)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCCC1=CC(O)=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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